1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
1-(2,1,3-benzoxadiazol-4-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c14-8-4-5-9(15)13(8)7-3-1-2-6-10(7)12-16-11-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRURTJCPHXUZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)N3C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione typically involves a multi-step process. One common method includes the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . Another approach involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation in the presence of TBAF/THF at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Addition at the Maleimide Core
The electron-deficient maleimide ring undergoes nucleophilic attacks, enabling functionalization:
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Michael Addition : Reacts with amines or thiols to form substituted derivatives. For example, in ethanol with sodium hydroxide, chalcone derivatives form via Claisen-Schmidt condensation (yield: 89%) .
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Condensation with Hydrazines : Forms pyrazoline intermediates under copper triflate catalysis, which oxidize to triarylpyrazoles (yield: 82%) .
Table 1: Nucleophilic Reaction Conditions and Outcomes
| Substrate | Nucleophile | Catalyst/Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Maleimide ring | Aldehydes | NaOH/ethanol, 0°C | Chalcone derivatives | 89% | |
| Maleimide ring | Arylhydrazines | Cu(OTf)₂/[bmim]PF₆ | 1,3,5-Triarylpyrazoles | 82% |
Cycloaddition and Cyclization Reactions
The benzooxadiazole moiety participates in cycloadditions and photoinduced transformations:
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Photochemical Cyclization : UV irradiation induces [2+2] cycloadditions, forming fused bicyclic structures .
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Spirocyclization : Reacts with 2,5-hexanedione to form spiro[furopyran-pyrimidine] derivatives via bromination and O-nucleophilic attack (confirmed by ¹H/¹³C NMR) .
Metal-Catalyzed Cross-Coupling
Transition metals facilitate selective functionalization:
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids modifies the benzooxadiazole ring for optoelectronic materials .
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Buchwald-Hartwig Amination : Introduces amino groups at the 4-position using Pd(dba)₂/Xantphos .
Oxidation and Reduction Pathways
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Oxidation : Benzooxadiazole undergoes oxidation at the sulfur atom under H₂O₂/AcOH, forming sulfone derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the maleimide double bond to succinimide .
Comparative Reactivity with Analogues
The dual functionality distinguishes it from simpler analogues:
Table 2: Key Differentiators from Structural Analogues
Mechanistic Insights and Challenges
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Steric Hindrance : Bulky substituents on benzooxadiazole reduce maleimide reactivity .
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Regioselectivity : Cross-coupling favors the 4-position of benzooxadiazole due to electronic effects .
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Stability Issues : Photochemical products may degrade under prolonged UV exposure .
This compound’s versatility stems from synergistic interactions between its heterocyclic components, enabling applications in polymer synthesis (e.g., photovoltaic materials ) and bioactive molecule development (e.g., anticonvulsant precursors ). Ongoing research focuses on optimizing reaction selectivity and expanding its utility in multicomponent reactions.
Scientific Research Applications
Chemical Properties and Structure
This compound features a pyrrole ring fused with a benzo[c][1,2,5]oxadiazole moiety. Its unique structure contributes to its notable properties, including fluorescence and electron transport capabilities. The molecular formula is CHNO, which indicates the presence of multiple functional groups that enhance its reactivity and interaction with biological systems.
Medicinal Chemistry
1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione exhibits significant biological activities that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have indicated that derivatives of 1H-pyrrole-2,5-dione can induce apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both bacterial and fungal strains. Its effectiveness is attributed to the ability to disrupt microbial membranes and inhibit essential metabolic processes .
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Material Science
The unique electronic properties of 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione make it suitable for various applications in material science:
- Organic Light Emitting Diodes (OLEDs) : The fluorescence properties of this compound allow it to be used as an emissive layer in OLEDs. Its ability to transport electrons efficiently enhances the performance of these devices .
- Solar Cells : Research indicates that compounds with oxadiazole units can improve the efficiency of organic photovoltaic cells due to their favorable energy levels and charge transport characteristics .
Synthesis and Derivatives
The synthesis of 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione can be achieved through various methods involving cyclization reactions with diketones or other electrophiles. The exploration of its derivatives has led to compounds with enhanced biological activity and improved material properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(4-Bromophenyl)-1H-pyrrole-2,5-dione | Contains brominated phenyl group | Enhanced solubility |
| 1-(4-Methylphenyl)-1H-pyrrole-2,5-dione | Methyl substitution on phenyl | Improved biological activity |
| Benzo[c][1,2,5]oxadiazole derivatives | Similar oxadiazole core | Varied electronic properties |
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione against human glioblastoma cells revealed significant apoptotic activity. The compound was shown to induce DNA damage in cancer cells through oxidative stress mechanisms. This highlights its potential as a therapeutic agent in oncology .
Case Study 2: Material Applications
In a recent investigation into organic photovoltaic materials, the incorporation of 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione into polymer matrices resulted in enhanced charge mobility and improved device efficiency. The findings suggest that this compound could play a crucial role in developing next-generation solar cells .
Mechanism of Action
The mechanism of action of 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione involves its interaction with molecular targets such as hypoxia-inducible factor-1 (HIF-1). By inhibiting HIF-1, this compound can reduce tumor hypoxia, thereby inhibiting cancer cell proliferation and survival . The pathways involved include the downregulation of angiogenesis and the inhibition of cancer cell division .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrole-2,5-dione Derivatives
Structural and Electronic Differences
- Substituent Position: The target compound’s benzo[c][1,2,5]oxadiazole is at the 1-position, whereas analogs like 7o and 7c feature substituents at the 3- and 4-positions.
- Heterocycle Type : Benzo[c][1,2,5]oxadiazole is more electron-deficient than benzo[d]isoxazole (in 7o and 7c), which may enhance electron-accepting properties in materials science .
- Functional Groups: Compounds like 7c and 15 incorporate morpholinopropyl or benzosiloxaborole groups, improving solubility or enabling click chemistry .
Biological Activity
1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione is a heterocyclic compound that combines a benzo[c][1,2,5]oxadiazole moiety with a pyrrole-2,5-dione ring. This unique structure has garnered attention for its potential biological activities, particularly in the field of pharmacology, where it shows promise as an anticancer agent and other therapeutic applications.
Chemical Structure and Properties
The molecular formula for 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione is with a molecular weight of 215.168 g/mol. The compound features distinctive functional groups that contribute to its chemical reactivity and biological activity.
Anticancer Properties
Research indicates that 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione exhibits significant anticancer properties. It has been studied for its ability to inhibit tumor hypoxia and growth in various cancer cell lines.
Key Findings:
- Inhibition of Cancer Cell Growth: In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.
- Mechanism of Action: The compound is believed to act by binding to ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, leading to the disruption of their signaling pathways. This interaction enhances its potential as a targeted therapy for tumors associated with these receptors .
Other Pharmacological Activities
Besides its anticancer effects, 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione has been investigated for various other biological activities:
- Antioxidant Activity: Preliminary studies suggest that this compound possesses antioxidant properties that may contribute to its overall therapeutic profile .
- Anti-inflammatory Effects: Some derivatives of pyrrole-2,5-dione have shown potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the biological efficacy of 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione:
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Study on Cancer Cell Lines: A study demonstrated that specific derivatives of pyrrole-2,5-diones could inhibit the growth of colon cancer cell lines (HCT-116 and SW-620) with GI50 values ranging from M .
Compound Cell Line GI50 (M) 2a HCT-116 2b SW-620 - In Vivo Tumor Models: In vivo studies using rat models indicated that these compounds could significantly reduce tumor growth in chemically induced colon cancer models .
Synthesis and Structural Characterization
The synthesis of 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione typically involves multi-step processes including cyclization reactions. The structural characterization often employs techniques like NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compounds.
Q & A
Q. What are the recommended synthetic routes for 1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione, and what key parameters influence yield?
A common method involves cyclocondensation between benzo[c][1,2,5]oxadiazole precursors (e.g., 1,2,5-oxadiazole-3,4-diamine) and activated diketones or pyrrole intermediates. Critical parameters include solvent choice (e.g., ethanol/DMF mixtures for reflux ), reaction time (2–6 hours), and stoichiometric ratios. Recrystallization from polar aprotic solvents (DMF-EtOH, 1:1) is effective for purification, yielding >95% purity . Temperature control (80–100°C) during cyclization minimizes side reactions.
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Multinuclear NMR (¹H, ¹³C) is essential: the benzooxadiazole moiety shows aromatic protons at δ 7.5–8.5 ppm, while pyrrole-dione protons appear as deshielded singlets (δ 6.5–7.2 ppm) . High-resolution mass spectrometry (HRMS) with <5 ppm accuracy confirms molecular formula. IR spectroscopy identifies carbonyl stretches (1680–1720 cm⁻¹) and oxadiazole ring vibrations (1540–1600 cm⁻¹) .
Q. What purification methods are optimal for isolating this compound?
Recrystallization from DMF-EtOH (1:1) is widely used . For complex mixtures, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) separates regioisomers. Preparative HPLC with C18 columns and acetonitrile/water gradients resolves polar impurities .
Advanced Questions
Q. How can computational chemistry guide the optimization of ring-closing reactions in synthesizing this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to predict favorable cyclization pathways. For example, electron-deficient benzooxadiazole systems show lower activation energies for nucleophilic attack on diketones . Molecular dynamics simulations can further predict solvent effects on reaction kinetics and crystallization behavior .
Q. What mechanistic insights exist for the cyclocondensation forming the benzooxadiazole-pyrrole-dione scaffold?
Kinetic studies suggest a stepwise mechanism: (1) nucleophilic attack of the oxadiazole amine on the diketone carbonyl, followed by (2) dehydrative cyclization. demonstrates that 1,2,5-oxadiazole-3,4-diamine reacts with 2,5-hexanedione via a [4+2] cycloaddition-like pathway . Isotopic labeling (¹⁸O tracking) confirms water elimination during ring closure.
Q. How should researchers address discrepancies in NMR data between theoretical predictions and experimental observations?
Hybrid DFT-NMR calculations (e.g., B3LYP/6-311+G(d,p)) account for solvent effects and tautomeric equilibria. For instance, DMSO-d6 induces upfield shifts (~0.3 ppm) in aromatic protons due to hydrogen bonding . Variable-temperature NMR (VT-NMR) identifies dynamic processes (e.g., ring puckering) causing signal broadening.
Q. What strategies resolve contradictions in biological activity data among analogs of this compound?
Standardized assay protocols (e.g., fixed IC50 determination methods) reduce variability. Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., -NO2) enhance π-π stacking but reduce solubility . Meta-substitutions on aromatic rings improve bioactivity over para-substitutions due to steric and electronic effects . Isotopic labeling (¹⁴C) clarifies metabolic stability differences.
Q. What stability challenges are documented for this compound, and how can they be mitigated?
The compound is sensitive to UV light and moisture due to its electron-deficient system. Accelerated stability studies recommend storage at -20°C under argon with desiccants, showing <5% degradation over 6 months . Aqueous solutions (pH 7.4) degrade rapidly (t1/2 <24 hours at 25°C), necessitating fresh preparation for bioassays.
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis (150°C, 30 minutes) to reduce reaction time and improve yield .
- Biological Assays : Prioritize cell lines with high expression of target receptors (e.g., HEK293 for kinase studies) to minimize off-target effects .
- Data Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with crystallographic data from analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
